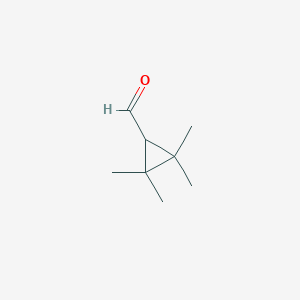

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde and its analogues have been utilized in various chemical syntheses. For instance, they have been successfully cyclized via Huisgen-type [3+2] cycloaddition to tetracyclic platinum-carbene complexes. This process, which includes subsequent hydration, results in the production of tricyclic products with high yields and excellent stereoselectivities. Such methods have been applied to the synthesis of complex molecules like faveline (Oh, Lee, & Hong, 2010).

Asymmetric Synthesis

The compound has found application in asymmetric synthesis. For example, benzaldehyde has been asymmetrically trimethylsilylcyanated using chiral (salen)Ti(IV) catalysts derived from (R)- and (S)-4-hydroxy-5-formyl[2.2]paracyclophane and various diamines. This process achieved a maximum enantiomeric excess of 84% at −78°C, showcasing its potential in producing chiral compounds (Belokon’ et al., 1997).

Catalysis

In catalysis, 2,2,3,3-Tetramethylcyclopropanecarboxaldehyde derivatives are used in reactions involving aminocyclopropanes with both enol ethers and aldehydes. Utilizing a Cu catalyst and a commercially available bisoxazoline ligand, this method gives access to enantio-enriched nitrogen building blocks crucial for the synthesis of bioactive compounds (de Nanteuil, Serrano, Perrotta, & Waser, 2014).

Metal-Organic Frameworks

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde-related compounds have been used in developing metal-organic frameworks. For instance, treatment of selected aldehydes and ketones with cyanotrimethylsilane in the presence of a specific microporous metal-organic framework leads to rapid conversion to cyanosilylated products, showcasing the framework's potential in catalysis (Horike, Dincǎ, Tamaki, & Long, 2008).

Green Chemistry

In the context of green chemistry, derivatives of this compound have been used in environmentally friendly synthesis methods. For example, indoles and benzaldehyde derivatives undergo an efficient one-pot smooth condensation and atmospheric-pressure aerobic dehydrogenation to afford oxidized bis(indol-3-yl)methanes (Silveira, Mendes, Villetti, Back, & Kaufman, 2012).

Propiedades

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)6(5-9)8(7,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBFNXYAKGOFOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetramethylcyclopropanecarboxaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B2972861.png)

![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2972871.png)

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2972873.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide](/img/structure/B2972877.png)